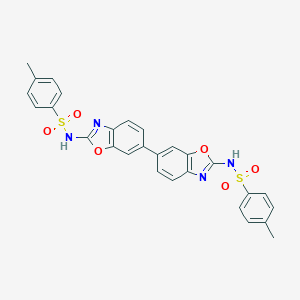![molecular formula C15H13F3N2O3S B296164 2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B296164.png)
2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide, also known as MTA-TB, is a compound that has been studied for its potential use as an anti-tuberculosis drug. The compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been investigated in detail.
Mechanism of Action
2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide works by inhibiting the activity of an enzyme called InhA, which is involved in the biosynthesis of mycolic acids, a key component of the cell wall of Mycobacterium tuberculosis. By inhibiting InhA, this compound disrupts the integrity of the bacterial cell wall, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects observed in animal studies. In addition, this compound has been shown to have good pharmacokinetic properties, with high levels of the compound found in the lungs, where tuberculosis infections are typically localized.
Advantages and Limitations for Lab Experiments
2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide has several advantages as a research tool, including its potent activity against drug-resistant strains of Mycobacterium tuberculosis, its low toxicity, and its good pharmacokinetic properties. However, there are also limitations to its use, including the need for specialized equipment and expertise to synthesize and purify the compound, as well as the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for research on 2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide. One area of focus could be the development of more efficient and cost-effective methods for synthesizing and purifying the compound. Another area of research could be the optimization of the compound's pharmacokinetic properties, with the goal of improving its efficacy as a therapeutic agent. Finally, further preclinical and clinical studies will be needed to determine the safety and efficacy of this compound in humans, and to explore its potential as a treatment for tuberculosis.
Synthesis Methods
2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide can be synthesized through a multi-step process that involves the reaction of 3-(trifluoromethyl)aniline with methylsulfonyl chloride, followed by the reaction of the resulting intermediate with 2-aminobenzamide. The compound can be purified through recrystallization and column chromatography.
Scientific Research Applications
2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide has been studied for its potential use as an anti-tuberculosis drug. It has been shown to have potent activity against drug-resistant strains of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. In addition, this compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Properties
Molecular Formula |
C15H13F3N2O3S |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-(methanesulfonamido)-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H13F3N2O3S/c1-24(22,23)20-13-8-3-2-7-12(13)14(21)19-11-6-4-5-10(9-11)15(16,17)18/h2-9,20H,1H3,(H,19,21) |
InChI Key |
GAIDQUBVIXJUCI-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine](/img/structure/B296081.png)

![Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296083.png)
![1-[2-(2-{2-[2-oxo-3-(1-phenylvinyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethoxy}ethoxy)ethyl]-3-(1-phenylvinyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B296086.png)
![2-[3-(Trifluoromethyl)anilino]propanoic acid](/img/structure/B296087.png)
![Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate](/img/structure/B296091.png)







![N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine](/img/structure/B296104.png)
